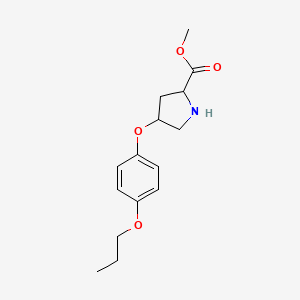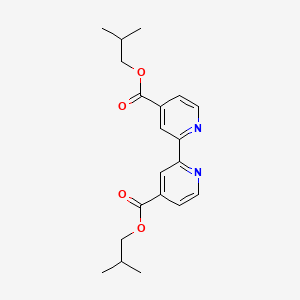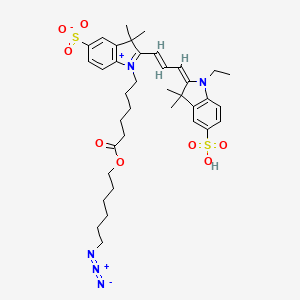![molecular formula C18H25N3O6 B12105400 2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid](/img/structure/B12105400.png)
2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Gly-Leu-Gly-OH, also known as N-benzyloxycarbonylglycyl-leucyl-glycine, is a tripeptide composed of glycine, leucine, and glycine residues. This compound is widely used in peptide synthesis and research due to its stability and versatility. Peptides like Z-Gly-Leu-Gly-OH are essential in various fields, including biochemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Z-Gly-Leu-Gly-OH is typically synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids (leucine and glycine) using coupling reagents like HBTU, HATU, or DIC. The protecting groups, such as Fmoc or Boc, are removed after each coupling step. Finally, the peptide is cleaved from the resin and deprotected to yield Z-Gly-Leu-Gly-OH .
Industrial Production Methods
Industrial production of Z-Gly-Leu-Gly-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of environmentally friendly solvents and reagents is becoming increasingly common to reduce the environmental impact of peptide synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Gly-Leu-Gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation and Reduction: The peptide can be oxidized or reduced, although these reactions are less common for simple peptides like Z-Gly-Leu-Gly-OH.
Substitution: The amino groups can participate in substitution reactions, especially when protected.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Coupling Reagents: HBTU, HATU, DIC, and EDC are commonly used in peptide synthesis.
Protecting Groups: Fmoc and Boc are frequently used to protect amino groups during synthesis.
Major Products
The primary products of these reactions are the constituent amino acids (glycine and leucine) and their derivatives. For example, hydrolysis of Z-Gly-Leu-Gly-OH yields glycine and leucine .
Applications De Recherche Scientifique
Z-Gly-Leu-Gly-OH has numerous applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and to develop new synthetic methodologies.
Biology: Serves as a substrate for studying enzyme activity, particularly proteases.
Medicine: Investigated for its potential therapeutic properties and as a building block for designing peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of Z-Gly-Leu-Gly-OH depends on its specific application. In enzymatic studies, it acts as a substrate for proteases, which cleave the peptide bond between amino acids. The molecular targets and pathways involved vary based on the enzyme and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Gly-OH: A simpler peptide with only one glycine residue.
Z-Gly-Leu-OH: A dipeptide with glycine and leucine residues.
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH: A more complex peptide with additional amino acids
Uniqueness
Z-Gly-Leu-Gly-OH is unique due to its specific sequence of amino acids, which imparts distinct properties and reactivity. Its stability and ease of synthesis make it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
2-[[4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-12(2)8-14(17(25)19-10-16(23)24)21-15(22)9-20-18(26)27-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,25)(H,20,26)(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLYMECSQPXYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B12105326.png)

![4-[(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]-4-oxobutanoic acid](/img/structure/B12105333.png)
![5-(carbamoylamino)-3-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylsulfanyl}-1,2-thiazole-4-carboxamide](/img/structure/B12105341.png)

![(R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B12105349.png)




![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)
![4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B12105408.png)
